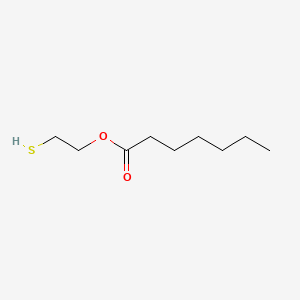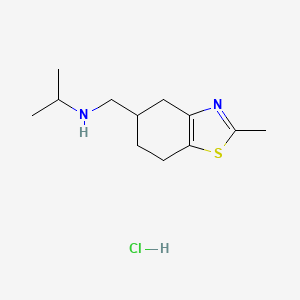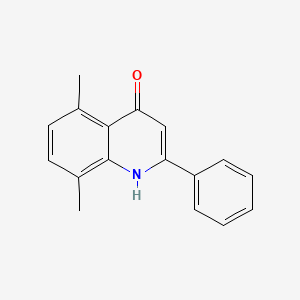
5,8-Dimethyl-4-hydroxy-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethyl-4-hydroxy-2-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline can be achieved through several methods. One common approach involves the condensation of aniline derivatives with ketones, followed by cyclization. For instance, the reaction of 2-aminobenzophenone with acetone under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: 5,8-Dimethyl-2-phenylquinoline-4-one.
Reduction: 5,8-Dimethyl-4-amino-2-phenylquinoline.
Substitution: Halogenated derivatives such as this compound bromide.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating infectious diseases and cancer.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 5,8-Dimethyl-4-hydroxy-2-phenylquinoline involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation .
類似化合物との比較
4-Hydroxy-2-phenylquinoline: Shares a similar quinoline core but lacks the dimethyl substitutions.
2-Phenyl-4-quinolinecarboxylic acid: Contains a carboxylic acid group instead of a hydroxyl group.
4-Hydroxy-7-methoxy-2-phenylquinoline: Features a methoxy group at the 7-position.
Uniqueness: 5,8-Dimethyl-4-hydroxy-2-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for functionalization, making it a valuable compound for various applications .
特性
CAS番号 |
860234-75-9 |
|---|---|
分子式 |
C17H15NO |
分子量 |
249.31 g/mol |
IUPAC名 |
5,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO/c1-11-8-9-12(2)17-16(11)15(19)10-14(18-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |
InChIキー |
MYFSYACRMCILRZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
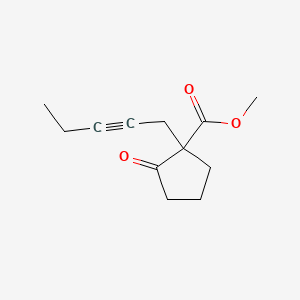
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)
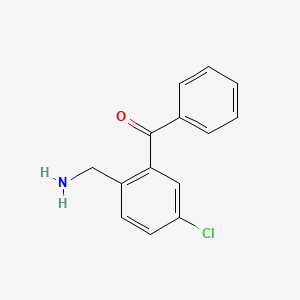
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
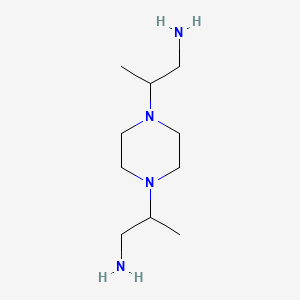
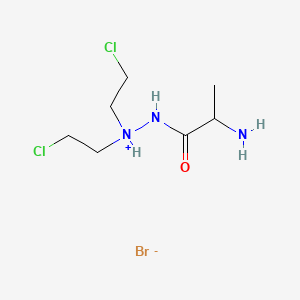
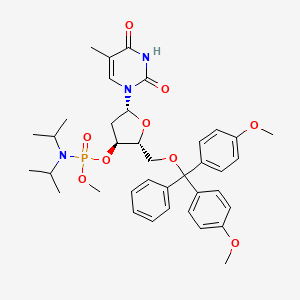
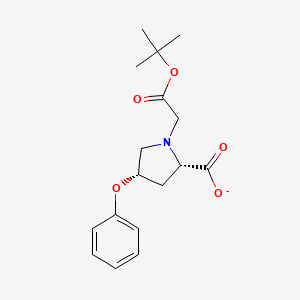
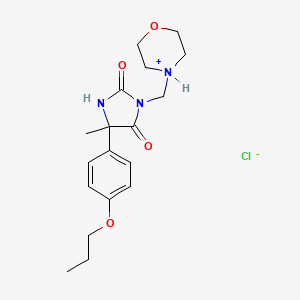
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
